Boromycin is a distinctive boron-containing polyether macrolide antibiotic, originally isolated from Streptomyces antibioticus. It has been recognized for its activity against Gram-positive bacteria and its unique role as an ionophore for potassium ions. Despite its ineffectiveness against Gram-negative bacteria due to their protective outer membrane, recent studies have expanded our understanding of boromycin's potential applications, including its action against mycobacterial species, its use as a chiral selector in capillary electrophoresis, and its efficacy against various parasites and viruses1 2 3 4.
Boromycin exhibits a potent inhibitory effect on the growth of Mycobacterium tuberculosis, including drug-tolerant persister bacilli, by disrupting transmembrane ion gradients. This disruption leads to a rapid loss of membrane potential, a reduction in intracellular ATP levels, and leakage of cytoplasmic proteins. The addition of potassium chloride can block the antimycobacterial activity of boromycin, consistent with its role as a potassium ionophore. Notably, boromycin's cytotoxicity is relatively low, indicating a high selectivity index and a low frequency of spontaneous resistant mutants1. In the context of malaria, boromycin has been shown to rapidly kill asexual and sexual blood stages of Plasmodium falciparum at low concentrations, with its mode of action differing from that of tetracyclines and not primarily targeting the apicoplast3. Additionally, boromycin has demonstrated potent anti-HIV activity, likely by interfering with the maturity step of HIV replication4.
Boromycin's ability to kill mycobacterial persisters without detectable resistance makes it a promising candidate for treating mycobacterial infections. Its high selectivity index and inability to isolate spontaneous resistant mutants suggest that it could be an effective tool in combating the development of genetic antibiotic resistance1.
The application of boromycin as a chiral selector in capillary electrophoresis represents a novel use of this antibiotic. Despite its insolubility in water, boromycin can be used in a non-aqueous background electrolyte to achieve enantiomeric separation of primary amines, which is valuable in the field of analytical chemistry2.
Boromycin's rapid-onset activity against multiple life cycle stages of Plasmodium falciparum positions it as a promising antimalarial candidate. Its effectiveness against multidrug-resistant strains and gametocytes at low nanomolar concentrations highlights its potential as an alternative to current antimalarial therapies3.
The anti-HIV activity of boromycin, which appears to block the later stages of HIV infection, suggests its potential as an antiviral agent. This activity was observed in both clinically isolated and cultured strains of HIV-1, indicating its broad-spectrum potential in antiviral therapy4.
The synthesis of boromycin derivatives has been explored to enhance antimalarial activity and to understand structure-activity relationships. Some derivatives have shown increased potency and selectivity as antimalarial compounds, although there is a discrepancy between in vitro and in vivo efficacy, particularly when administered orally5.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 215023-65-7